Cas no 2097957-81-6 (Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate)

Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a pyridinyl group at the 6-position and a methyl ester at the 4-position. This structure confers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for constructing more complex molecules. The pyridine and pyrimidine moieties enhance its potential as a ligand or scaffold in medicinal chemistry, offering opportunities for hydrogen bonding and π-stacking interactions. The methyl ester group provides a reactive handle for further functionalization, such as hydrolysis or amidation. Its well-defined synthetic route and stability under standard conditions make it a reliable building block for exploratory studies.
Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate structure
2097957-81-6 structure
商品名:Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
CAS番号:2097957-81-6
MF:C11H9N3O2
メガワット:215.208061933517
CID:5724168
PubChem ID:122239253

Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • AKOS040812242
    • 2097957-81-6
    • methyl 6-pyridin-4-ylpyrimidine-4-carboxylate
    • F1967-7938
    • methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
    • Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
    • インチ: 1S/C11H9N3O2/c1-16-11(15)10-6-9(13-7-14-10)8-2-4-12-5-3-8/h2-7H,1H3
    • InChIKey: DOOUPQILCVNNRO-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1=CC(C2C=CN=CC=2)=NC=N1)=O

計算された属性

  • せいみつぶんしりょう: 215.069476538g/mol
  • どういたいしつりょう: 215.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 65Ų

Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-7938-0.5g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F1967-7938-10g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6 95%+
10g
$1957.0 2023-09-06
TRC
M295141-1g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6
1g
$ 660.00 2022-06-04
TRC
M295141-500mg
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6
500mg
$ 435.00 2022-06-04
Life Chemicals
F1967-7938-1g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6 95%+
1g
$466.0 2023-09-06
TRC
M295141-100mg
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6
100mg
$ 115.00 2022-06-04
Life Chemicals
F1967-7938-0.25g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F1967-7938-5g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6 95%+
5g
$1398.0 2023-09-06
Life Chemicals
F1967-7938-2.5g
methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate
2097957-81-6 95%+
2.5g
$932.0 2023-09-06

Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate 関連文献

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Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylateに関する追加情報

Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate: A Comprehensive Overview

Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate, also known by its CAS number 2097957-81-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their diverse biological activities and potential applications in drug development. The structure of this compound features a pyrimidine ring substituted with a pyridine group at the 6-position and a methyl ester group at the 4-position, making it a unique member of the pyrimidine family.

The synthesis of Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate typically involves multi-step organic reactions, often starting from readily available starting materials. Recent advancements in synthetic methodologies have enabled more efficient and scalable routes for its preparation. For instance, researchers have explored the use of microwave-assisted synthesis to expedite the formation of this compound, reducing reaction times while maintaining high yields. Such innovations highlight the importance of this compound in both academic and industrial settings.

One of the most promising applications of Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate lies in its potential as a lead compound for drug discovery. Pyrimidine derivatives are known for their ability to modulate various biological targets, including kinases, GPCRs, and ion channels. Recent studies have demonstrated that this compound exhibits potent inhibitory activity against certain protein kinases, which are key players in cellular signaling pathways associated with cancer and inflammatory diseases. These findings underscore its potential as a therapeutic agent in oncology and immunology.

In addition to its pharmacological applications, Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate has also garnered attention in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes. Researchers have investigated its ability to form self-assembled monolayers on various substrates, which could enhance the performance of electronic devices. These studies highlight the versatility of this compound across multiple disciplines.

The structural versatility of Methyl 6-(pyridin-4-yl)pyrimidine-4-carboxylate allows for further functionalization to tailor its properties for specific applications. For example, substitution at different positions on the pyrimidine ring can modulate its solubility, stability, and bioavailability. Recent research has focused on developing prodrugs based on this compound to improve its pharmacokinetic profile, making it more suitable for oral administration.

From a regulatory standpoint, Methyl 6-(pyridin-4-yL)pyrimidine-4-carboxylate is not classified as a hazardous or controlled substance under current regulations. Its synthesis and handling follow standard laboratory safety protocols, ensuring safe practices during research and development.

In conclusion, Methyl 6-(pyridin-4-yL)pyrimidine-4-carboxylate stands out as a multifaceted compound with applications spanning drug discovery, materials science, and beyond. Its unique chemical structure and promising biological activities continue to drive research efforts aimed at unlocking its full potential. As advancements in synthetic methods and biological testing continue to evolve, this compound is poised to play an increasingly important role in both academic and industrial contexts.

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